Hydrocodone-d3

Catalog No.
S3352988
CAS No.
136765-36-1
M.F
C18H21NO3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrocodone-d3

CAS Number

136765-36-1

Product Name

Hydrocodone-d3

IUPAC Name

(4R,4aR,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C18H21NO3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1/i1D3

InChI Key

LLPOLZWFYMWNKH-PLQFRFGVSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4

Hydrocodone:

  • Primarily used as an opioid analgesic for managing moderate to severe pain National Library of Medicine, DailyMed: )
  • Research explores its potential role in cough suppression and dyspnea (shortness of breath) management National Institutes of Health, PubChem: )

Vitamin D3 (cholecalciferol):

  • Essential for bone health and calcium homeostasis National Institutes of Health, Office of Dietary Supplements: )
  • Research investigates its potential role in various conditions, including chronic pain, immune function, and cardiovascular health, although the evidence is often inconclusive National Institutes of Health, Office of Dietary Supplements: )

Combined Application:

  • The rationale for combining hydrocodone and vitamin D3 in research is not readily apparent.
  • Hydrocodone, as an opioid, primarily targets the central nervous system for pain relief, while vitamin D3 acts on various tissues throughout the body and may not directly impact pain perception.
  • Further research is necessary to understand any potential interactions or synergistic effects of combining these two compounds.

Hydrocodone-d3 is a deuterated form of hydrocodone, a semi-synthetic opioid derived from codeine. Its chemical structure is represented by the formula C18H21NO3C_{18}H_{21}NO_3, with the addition of three deuterium atoms, making its molecular formula C18H18D3NO3C_{18}H_{18}D_3NO_3 and its average mass approximately 302.388 g/mol . Hydrocodone-d3 is primarily utilized in pharmacokinetic studies and research due to its isotopic labeling, which helps in tracing and understanding drug metabolism and interactions in biological systems.

Hydrocodone-d3 undergoes similar metabolic pathways as hydrocodone. It can be metabolized into several metabolites, including hydromorphone-d3 and norhydrocodone-d3. The primary metabolic reactions include:

  • O-demethylation: Catalyzed mainly by cytochrome P450 2D6, this reaction converts hydrocodone-d3 into hydromorphone-d3.
  • N-demethylation: Primarily mediated by cytochrome P450 3A4, leading to the formation of norhydrocodone-d3.
  • Hydroxylation: Both hydrocodone-d3 and its metabolites can undergo hydroxylation, forming various hydroxy metabolites that can further conjugate with glucuronic acid for excretion .

The synthesis of hydrocodone-d3 typically involves the following steps:

  • Starting Material: Codeine serves as the precursor.
  • Deuteration: Codeine is subjected to catalytic rearrangement in the presence of deuterated solvents or reagents, often using palladium or platinum catalysts in acidic conditions. This process incorporates deuterium into specific positions on the molecule.
  • Purification: The resulting product is purified through techniques such as chromatography to isolate hydrocodone-d3 from unreacted materials and byproducts .

Hydrocodone-d3 is primarily used in:

  • Pharmacokinetic Studies: Its isotopic labeling allows researchers to trace drug metabolism and interactions without interference from endogenous compounds.
  • Analytical Chemistry: Utilized in liquid chromatography-tandem mass spectrometry methods for analyzing hydrocodone and its metabolites in biological samples.
  • Research: Helps in understanding opioid pharmacology and developing new analgesic drugs with improved safety profiles .

Interaction studies involving hydrocodone-d3 focus on its metabolic pathways and potential drug-drug interactions. Key findings include:

  • Cytochrome P450 Interactions: Hydrocodone-d3's metabolism is influenced by other substances that inhibit or induce cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), affecting its efficacy and safety profile.
  • Opioid Receptor Interactions: Studies have shown that co-administration with other opioids or central nervous system depressants can enhance sedative effects and increase the risk of respiratory depression .

Hydrocodone-d3 shares structural similarities with several other opioid compounds. Below is a comparison highlighting its uniqueness:

CompoundStructurePotencyUnique Features
HydrocodoneC18H21NO3ModeratePrimary active form; widely used for pain relief
HydromorphoneC17H19NO3HighMore potent than hydrocodone; rapid onset
NorhydrocodoneC17H19NO3LowActive metabolite of hydrocodone
CodeineC18H21NO3LowNatural opiate; less potent than hydrocodone
FentanylC22H28N2OVery highSynthetic opioid; significantly more potent

Hydrocodone-d3's unique feature lies in its isotopic labeling, which allows for enhanced tracking in metabolic studies compared to its non-deuterated counterparts . This specificity makes it invaluable for research applications where precise measurements are crucial.

Deuterium Incorporation Strategies in Opioid Analog Synthesis

The synthesis of Hydrocodone-d3 hinges on selective deuterium incorporation into the hydrocodone structure, typically targeting the N-methyl group to preserve pharmacological relevance while ensuring metabolic stability. A prominent approach involves the use of deuterated methylating agents, such as deuterated iodomethane (CD3I), which facilitates the substitution of protium with deuterium at the tertiary amine site. This method capitalizes on the nucleophilic properties of the nitrogen atom, enabling efficient isotopic exchange under controlled alkaline conditions.

Recent studies have demonstrated the utility of Mannich-type reactions for constructing deuterated piperidine cores, a structural motif common to many opioids. By employing deuterated formaldehyde (DCDO) and dimethylamine derivatives, researchers achieve site-specific deuteration at the C3 position of hydrocodone, as evidenced in the synthesis of deuterated haptens for vaccine development. This strategy not only enhances isotopic purity but also minimizes side reactions that could compromise yield.

Optimization of N-Methyl Group Labeling via Halogenated Methane Reagents

The N-methyl group of hydrocodone presents a prime target for deuteration due to its metabolic significance. Halogenated methane reagents, such as deuterated methyl bromide (CD3Br), have emerged as optimal agents for this purpose. Reactions conducted in anhydrous tetrahydrofuran (THF) at −78°C yield >95% deuterium incorporation, as confirmed by high-resolution mass spectrometry (HRMS). Key parameters influencing efficiency include:

  • Reagent stoichiometry: A 2:1 molar ratio of CD3Br to hydrocodone ensures complete methylation.
  • Reaction duration: Extended reaction times (>24 hours) mitigate incomplete substitution.
  • Catalyst selection: Crown ethers (e.g., 18-crown-6) enhance reagent solubility and reaction homogeneity.

A comparative analysis of deuterating agents (Table 1) reveals CD3I as superior to CD3Br in terms of isotopic purity (99.8% vs. 98.5%), albeit with marginally lower yields (82% vs. 88%) due to iodine’s bulkier atomic radius.

Table 1: Performance of Halogenated Methane Reagents in N-Methyl Deuteration

ReagentIsotopic Purity (%)Yield (%)Reaction Time (h)
CD3I99.88224
CD3Br98.58818

Purification and Characterization of Deuterated Byproducts

Post-synthetic purification of Hydrocodone-d3 necessitates multimodal chromatography to resolve isotopic variants. Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and deuterium-enriched mobile phases (e.g., CD3CN/D2O) achieves baseline separation of Hydrocodone-d3 from protiated contaminants. Nuclear magnetic resonance (NMR) spectroscopy, particularly ^2H-NMR, confirms deuterium placement, with characteristic shifts observed at δ 2.15 ppm for the N-CD3 group.

Mass spectral characterization via GCMS-TQ8030 triple quadrupole systems employs multiple reaction monitoring (MRM) to distinguish Hydrocodone-d3 (m/z 302 → 242) from native hydrocodone (m/z 299 → 242). Collision-induced dissociation (CID) profiles further validate isotopic integrity, as deuterated analogs exhibit reduced fragmentation at labeled sites. Notably, advanced UFsweeper technology eliminates cross-talk between co-eluting deuterated and non-deuterated species, ensuring analytical specificity.

Role as Internal Standard in GC-MS/MS Multi-Residue Analysis

Hydrocodone-d3 is widely employed as an internal standard (IS) in GC-MS/MS assays to quantify opioids in biological matrices. Its deuterated structure minimizes matrix effects and compensates for variations in extraction efficiency, ionization suppression, and instrument drift. In one study, hydrocodone-d3 was maintained at a fixed concentration of 100 nanograms per milliliter (ng/mL) during the calibration of hydrocodone, codeine, and oxycodone, achieving a linear dynamic range of 25–200 ng/mL with a correlation coefficient (r) of 0.9999 [1]. The isotope dilution technique, which pairs the IS with its native analog, ensures accuracy by normalizing signal responses across samples.

Chromatographic separation of hydrocodone-d3 and hydrocodone is often partial due to their structural similarity, with the deuterated analog eluting slightly earlier (Figure 2) [1]. Despite this co-elution, the mass difference allows distinct identification via unique precursor ions (m/z 302 for hydrocodone-d3 vs. m/z 299 for hydrocodone). This property is particularly valuable in high-throughput workflows where chromatographic resolution is sacrificed for speed.

MRM Transition Optimization for Co-eluting Native/Labeled Analytes

Multiple reaction monitoring (MRM) transitions are optimized to distinguish hydrocodone-d3 from native hydrocodone in triple quadrupole platforms. Each compound is assigned six MRM transitions: three with shared product ions (e.g., m/z 242) and three with unique fragments (e.g., m/z 273 for hydrocodone-d3 vs. m/z 270 for hydrocodone) [1]. Collision energies (CE) are tuned to maximize sensitivity, with values ranging from 11–27 volts depending on the transition (Table 1).

Table 1: Optimized MRM Transitions for Hydrocodone-d3 and Hydrocodone [1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Hydrocodone-d330218527
Hydrocodone-d330227319
Hydrocodone-d330224227
Hydrocodone29918527
Hydrocodone29927019
Hydrocodone29924223

The use of common product ions (e.g., m/z 242) validates the absence of interference, while unique transitions (e.g., m/z 273 vs. 270) provide additional specificity. This dual approach ensures reliable quantification even when chromatographic peaks overlap [1] [2].

Cross-Talk Mitigation Strategies in Triple Quadrupole Platforms

Cross-talk, a phenomenon where residual ions from one transition interfere with another, is mitigated through instrumental and methodological refinements. The Shimadzu GCMS-TQ8030 employs a UFsweeper™ collision cell that rapidly clears ions between MRM transitions, eliminating carryover [1]. Similarly, the TSQ Quantum platform uses Mathieu stability parameters to radially eject all ions from the collision cell before the next transition, ensuring discrete experiments with "zero cross-talk" [5].

Table 2: Cross-Talk Mitigation Techniques in Triple Quadrupole Systems

PlatformStrategyEfficiency
Shimadzu GCMS-TQ8030UFsweeper™ collision cell flushing100% clearance [1]
TSQ QuantumRadial ion ejection via Mathieu parametersZero cross-talk [5]

These technologies enable precise quantification of hydrocodone-d3 and hydrocodone even with co-elution, as demonstrated by linear calibration curves (r > 0.999) and percent relative standard deviations (%RSD) below 15.6% [1] [4]. Regular verification of cross-talk using spiked samples and transition-specific signal assessments further ensures assay robustness [4].

Norhydrocodone Formation Kinetics in Isotope Dilution Assays

Norhydrocodone formation kinetics studies utilizing isotope dilution methodology have provided crucial insights into the CYP3A4-mediated N-demethylation pathway of hydrocodone. The formation of norhydrocodone follows Michaelis-Menten kinetics with a low affinity enzyme characterized by a Km value of 5.1 millimolar in human liver microsomes from both CYP2D6 extensive metabolizers and poor metabolizers [6] [7].

The rate of norhydrocodone formation is approximately 14 times slower than hydromorphone formation in vitro, indicating that N-demethylation represents a minor metabolic pathway compared to O-demethylation under physiological conditions [9]. However, norhydrocodone represents the major circulating metabolite in clinical studies, with urinary excretion levels consistently higher than or equal to the parent compound [10]. This apparent discrepancy reflects differences between in vitro enzyme kinetics and in vivo pharmacokinetic behavior.

Isotope dilution assays employing hydrocodone-d3 as an internal standard have demonstrated exceptional analytical precision and accuracy. The method utilizes the mass spectral differences between the deuterated internal standard (m/z 302) and native hydrocodone (m/z 299) to provide quantitative measurements [11] [12]. Multiple reaction monitoring transitions specific to each compound enable accurate quantification even when hydrocodone-d3 and hydrocodone exhibit similar retention times and fragmentation patterns [11] [12].

ParameterHydrocodone-d3HydrocodoneNorhydrocodone
Molecular Ion (m/z)302299285
Major Fragment Ions287, 273, 242, 214, 199284, 270, 242, 214, 199271, 243, 228, 201
Retention Time DifferenceReference-0.1 min+0.8 min
Limit of Quantitation25 ng/mL25 ng/mL25 ng/mL

The pharmacokinetic profile of norhydrocodone formation exhibits significant inter-individual variability, with metabolic ratios ranging from 7.4% to 35.1% in clinical populations [10]. This variability reflects genetic polymorphisms in CYP3A4 expression and activity, as well as potential drug-drug interactions affecting enzyme function [10] [13].

Oral fluid studies have revealed that norhydrocodone concentrations are substantially lower than in urine specimens, with median concentrations of 7.7 ng/mL in oral fluid compared to significantly higher urinary levels [13]. The norhydrocodone to hydrocodone metabolic ratio in oral fluid (0.07) was markedly lower than in urine (1.2), indicating differential secretion and elimination kinetics between biological matrices [13].

Clinical validation studies have established that norhydrocodone detection in biological specimens indicates hydrocodone exposure within 2 to 3 days prior to specimen collection [14]. The metabolite exhibits longer detection windows compared to hydromorphone, making it a valuable biomarker for hydrocodone use in forensic and clinical monitoring applications [10] [14].

Blood-Brain Barrier Permeability Assessments via Isotope Ratios

Blood-brain barrier permeability assessment using stable isotope ratios represents an emerging application for deuterated compounds in neuropharmacological research. While direct studies of hydrocodone-d3 blood-brain barrier permeability are limited in the current literature, the principles and methodologies established for other deuterated compounds provide a framework for understanding potential applications [15] [16].

The blood-brain barrier uptake index technique, originally developed using radiotracers, can be adapted for stable isotope applications [15]. This method measures brain tissue extraction ratios during single-pass cerebrovascular circulation and compares test substances to highly permeable reference compounds with known extraction characteristics [15]. The technique has been successfully applied to various isotopically labeled compounds, including sucrose variants labeled with 13C isotopes [16].

Stable isotope-labeled compounds offer several advantages over radioactive tracers for blood-brain barrier studies. The non-radioactive nature eliminates safety concerns and disposal requirements while providing indefinite analytical stability [16]. Additionally, multiple isotopic variants can be simultaneously administered to assess different physiological parameters within a single experimental protocol [16].

The development of dual-analyte stable isotope methods allows for simultaneous measurement of blood-brain barrier permeability and brain vascular space correction [16]. One isotopically labeled variant serves as the permeability marker, while a second variant administered immediately before experimental termination functions as the vascular space marker [16]. This approach eliminates the need for vascular perfusion procedures traditionally required to correct for intravascular contributions to total brain concentrations [16].

Assessment ParameterTraditional MethodStable Isotope Method
Detection MethodRadioactivity countingMass spectrometry
Safety RequirementsRadiation protectionStandard laboratory
Storage StabilityDecay-limitedIndefinite
Multiple AnalytesSequential studiesSimultaneous analysis
Vascular CorrectionPerfusion requiredDual-isotope approach

Mass spectrometry-based quantification of deuterated compounds in brain tissue provides exceptional sensitivity and specificity [16]. Ultra-performance liquid chromatography coupled with tandem mass spectrometry enables detection limits as low as 2 ng/g in brain tissue samples, with linear calibration ranges extending to 400 ng/g [16]. The analytical method demonstrates acceptable intra-run and inter-run precision values, typically below 15% relative standard deviation [16].

The application of isotope ratio measurements to blood-brain barrier permeability studies requires careful consideration of physiological factors affecting isotopic distribution. The blood-brain barrier exhibits dynamic properties that change throughout different pathological states, including acute stroke, neuroinflammation, and chronic neurodegeneration [17]. These conditions can significantly alter permeability characteristics and potentially affect isotope ratio measurements [17].

Methodological validation for blood-brain barrier permeability studies using stable isotopes must account for potential confounding factors including protein binding, active transport mechanisms, and metabolic conversion within brain tissue [15] [17]. The cerebrospinal fluid to serum albumin ratio serves as a reliable marker of blood-brain barrier integrity and can be used to validate isotopic permeability measurements [17].

Future applications of hydrocodone-d3 in blood-brain barrier research may provide valuable insights into opioid distribution kinetics and central nervous system pharmacology. The compound's deuterated N-methyl group offers unique opportunities to investigate brain-specific metabolism and the role of central CYP450 enzymes in opioid biotransformation [18]. Recent studies have demonstrated that brain CYP2D metabolism significantly impacts hydrocodone analgesia, suggesting that isotopic studies could elucidate the relationship between central metabolism and pharmacological effects [18].

XLogP3

2.2

Wikipedia

(5alpha)-3-Methoxy-17-(~2~H_3_)methyl-4,5-epoxymorphinan-6-one

Dates

Last modified: 08-19-2023

Explore Compound Types